![molecular formula C20H20N2O4S2 B2742821 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-21-4](/img/structure/B2742821.png)
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been developed for research purposes. It has been found to have potential applications in the field of neuroscience, particularly in the study of ion channels and their role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research indicates that N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, exhibit significant potency in vitro. These compounds have been evaluated for their cardiac electrophysiological activity, indicating potential applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Derivatives of thiazolylphenyl benzamides have been designed and synthesized for anticancer activity evaluation against various cancer cell lines, showing moderate to excellent activity. This highlights the compound's potential application in oncology research, particularly in the development of new anticancer drugs (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibitors
The synthesis of metal complexes of heterocyclic sulfonamide, which includes compounds structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, has been investigated for their carbonic anhydrase inhibitory properties. These findings suggest applications in developing inhibitors for conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Antimicrobial Agents
The synthesis and characterization of thiazole derivatives as antimicrobial agents have been explored. These studies demonstrate the potential for developing new antimicrobial drugs, underscoring the importance of thiazolyl benzamides in combating bacterial and fungal infections (Bikobo et al., 2017).
COVID-19 Drug Applications
Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has extended to evaluating their potential as COVID-19 drugs. This includes computational calculations and molecular docking studies, illustrating the broader applicability of these compounds in addressing emerging global health challenges (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDUAMXHZDQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.